

4-(Hydroxymethyl)picolinic Acid: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: 4-(Hydroxymethyl)picolinic acid

Cat. No.: B1592660

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Preamble: The Strategic Value of a Bifunctional Pyridine Scaffold

In the landscape of modern drug discovery and organic synthesis, the strategic selection of foundational scaffolds is paramount. Heterocyclic compounds, particularly those based on the pyridine ring, represent a privileged class of structures due to their presence in numerous natural products and FDA-approved pharmaceuticals. **4-(Hydroxymethyl)picolinic acid** (CAS No. 923169-37-3) emerges as a particularly compelling building block within this class. Its intrinsic bifunctionality—a nucleophilic hydroxymethyl group and an electrophilic carboxylic acid—paired with the inherent metal-chelating and hydrogen-bonding capabilities of the picolinic acid core, offers a rich platform for generating molecular diversity. This guide provides an in-depth examination of its properties, synthesis, and strategic applications, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Section 1: Core Physicochemical and Safety Profile

A comprehensive understanding of a compound's fundamental properties is the bedrock of its effective application. The key characteristics of **4-(hydroxymethyl)picolinic acid** are summarized below.

Physicochemical Data

Property	Value	Source(s)
CAS Number	923169-37-3	[1] [2]
Molecular Formula	C ₇ H ₇ NO ₃	[1]
Molecular Weight	153.14 g/mol	[1]
IUPAC Name	4-(hydroxymethyl)pyridine-2-carboxylic acid	[3]
Appearance	White crystalline powder	[1]
Purity	Typically ≥98% (Reagent Grade)	[1]
Storage Conditions	Inert atmosphere, 2–8 °C for optimal stability	[1] [4]
InChI Key	QMLYYPGJXCVEHA-UHFFFAOYSA-N	[4]
SMILES Code	O=C(O)C1=NC=CC(CO)=C1	[5]

GHS Safety Data

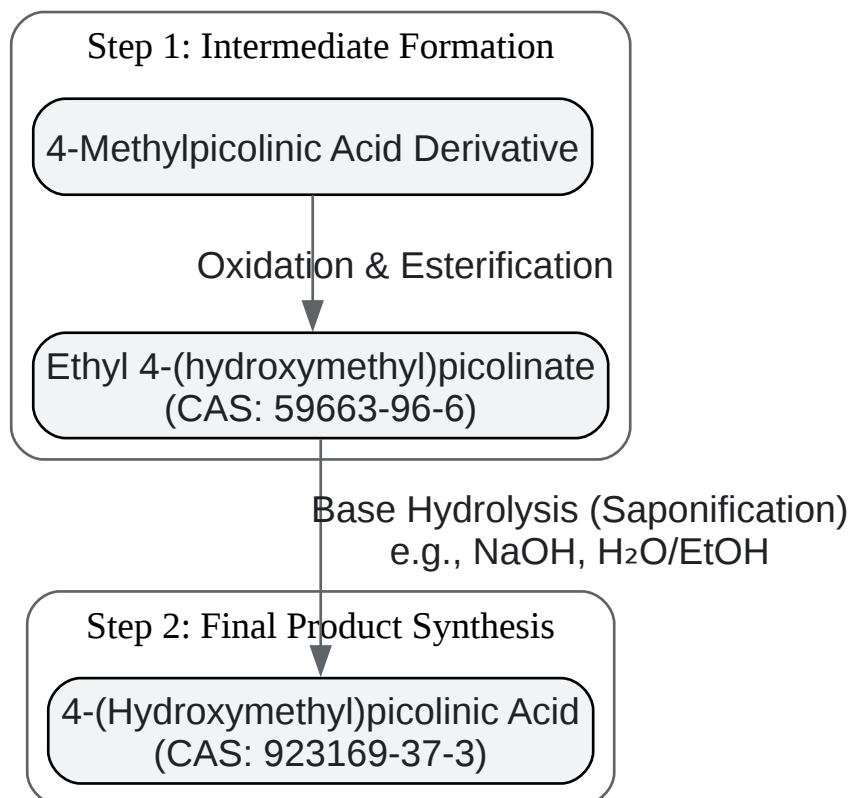
As a responsible laboratory practice, adherence to safety protocols is non-negotiable. The Globally Harmonized System (GHS) classification for this compound necessitates careful handling.

GHS Parameter	Classification	Source
Pictogram	GHS07 (Exclamation Mark)	[4]
Signal Word	Warning	[4]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[4]
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spr ay), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)	[4]

Section 2: Synthesis and Chemical Logic

While **4-(hydroxymethyl)picolinic acid** is commercially available, understanding its synthesis provides insight into its reactivity and potential impurities. A common and logical synthetic strategy involves the preparation of a stable ester intermediate, followed by a final hydrolysis step. This approach is advantageous as the ester group protects the carboxylic acid during manipulations of other parts of the molecule and often simplifies purification.

A plausible and efficient route begins with a commercially available picoline derivative, which is oxidized and esterified to form ethyl 4-(hydroxymethyl)picolinate (CAS No. 59663-96-6)[\[6\]](#)[\[7\]](#). The final step is a straightforward saponification (base-catalyzed hydrolysis) to yield the target acid.

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Caption: Plausible two-step synthesis of **4-(hydroxymethyl)picolinic acid**.

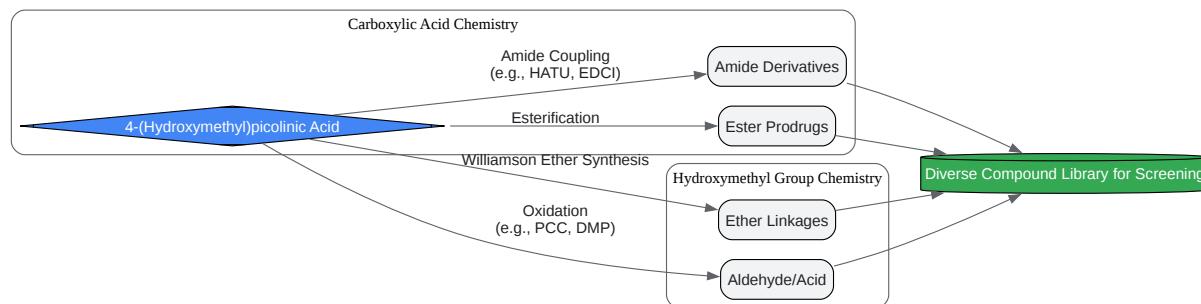
Section 3: Applications in Drug Discovery and Development

4-(Hydroxymethyl)picolinic acid serves as a crucial building block for creating compounds with potential pharmaceutical and agrochemical properties[2]. Its value lies in the orthogonal reactivity of its two functional groups, allowing for sequential and controlled modifications.

Role as a Versatile Intermediate

The pyridine-2-carboxylic acid moiety is a well-established pharmacophore and a bidentate chelating agent for various metal ions, a feature exploited in the development of metalloenzyme inhibitors[8]. The hydroxymethyl group at the 4-position enhances reactivity and provides a key attachment point for building more complex molecules, improving pharmacokinetic properties like solubility, or acting as a handle for prodrug strategies[1].

This scaffold is an important intermediate in the synthesis of small molecule inhibitors targeting kinases, such as c-Met, which are implicated in cancer therapy[9][10]. The general workflow involves using the carboxylic acid and hydroxymethyl groups as anchors for diversification.



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Caption: Synthetic utility of **4-(hydroxymethyl)picolinic acid** in library generation.

Potential Biological Activity

While specific biological screening data for **4-(hydroxymethyl)picolinic acid** is not widely published, the parent picolinic acid scaffold is a known endogenous metabolite with notable biological activities. Recent studies have highlighted picolinic acid as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus, by disrupting viral entry and membrane fusion[3]. Furthermore, various derivatives of picolinic acid have demonstrated antibacterial activity against Gram-positive pathogens like *Staphylococcus aureus*[11].

The introduction of the 4-hydroxymethyl group can be hypothesized to modulate these activities. It may:

- Enhance Solubility: Improve aqueous solubility, a critical factor for bioavailability.
- Provide New Interactions: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming new, beneficial interactions with a biological target.
- Metabolic Site: Serve as a site for Phase II metabolism (e.g., glucuronidation), influencing the compound's pharmacokinetic profile.

Section 4: Field-Proven Experimental Protocols

The following protocols are representative of how **4-(hydroxymethyl)picolinic acid** would be synthesized and subsequently utilized in a medicinal chemistry setting. They are designed as self-validating systems, with clear checkpoints for monitoring and characterization.

Protocol: Synthesis via Ester Hydrolysis

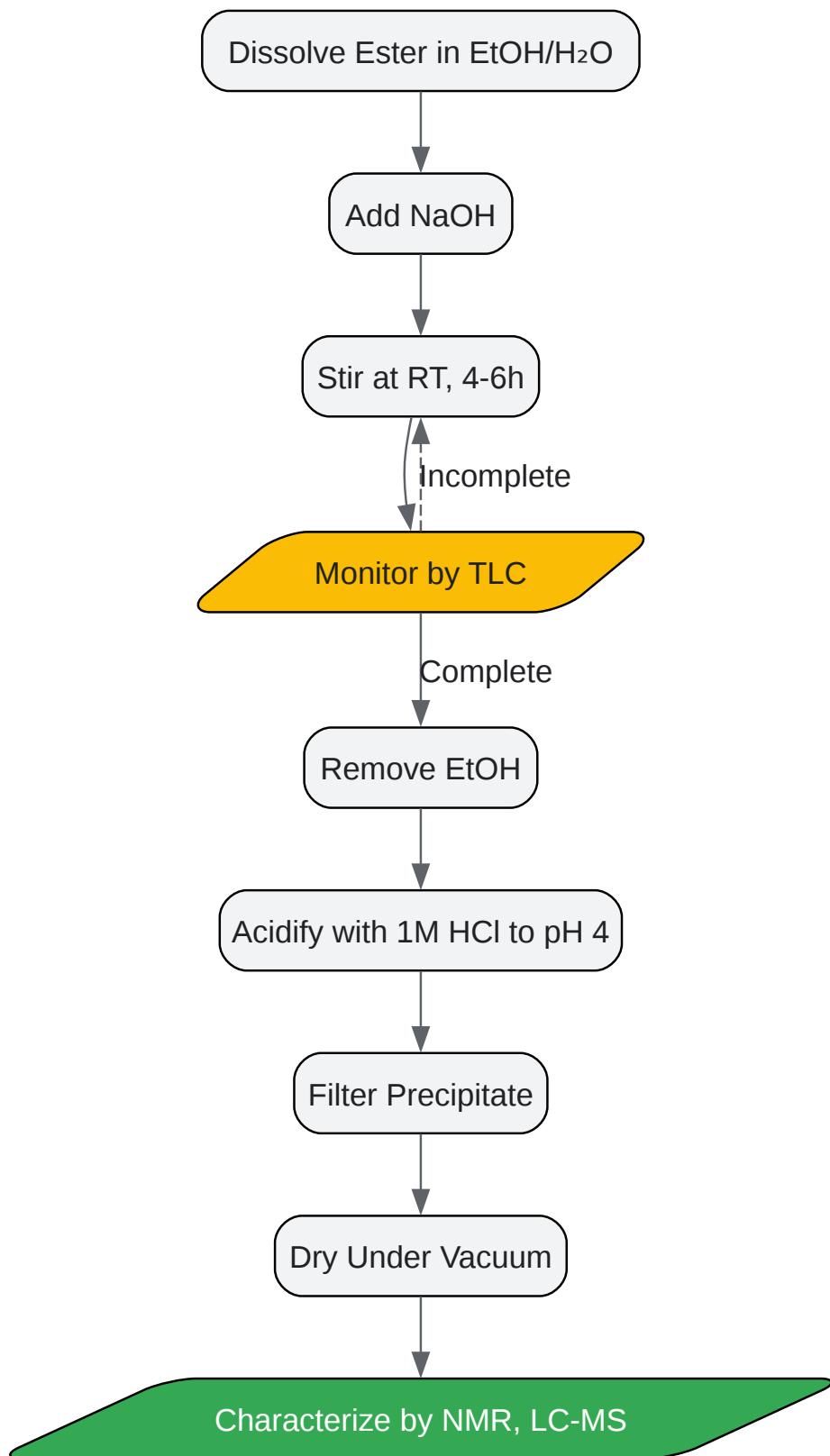
This protocol describes the saponification of ethyl 4-(hydroxymethyl)picolinate to yield the target acid.

Causality: Base-catalyzed hydrolysis is a robust and high-yielding method for converting esters to carboxylic acids. The use of a water/ethanol co-solvent system ensures the solubility of both the somewhat nonpolar ester and the ionic sodium hydroxide.

Step-by-Step Methodology:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-(hydroxymethyl)picolinate (1.0 eq) in a 3:1 mixture of ethanol and water.
- **Reagent Addition:** Add sodium hydroxide (1.5 eq) to the solution.
- **Reaction:** Stir the mixture at room temperature for 4-6 hours.
- **Monitoring (Self-Validation):** Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting ester spot (higher R_f) and the appearance of the carboxylate salt spot (baseline) indicates completion.

- Workup - Neutralization: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~4 using 1M HCl. A white precipitate should form.
- Isolation: Collect the solid precipitate by vacuum filtration, washing with cold water.
- Purification & Validation: Dry the solid under high vacuum. The final product's identity and purity (>98%) should be confirmed by ^1H NMR, ^{13}C NMR, and LC-MS analysis.

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Caption: Workflow for the synthesis and validation of **4-(hydroxymethyl)picolinic acid**.

Protocol: Amide Coupling with Benzylamine (Representative Reaction)

This protocol details the formation of an amide bond, a cornerstone reaction in drug development.

Causality: HATU is a modern coupling reagent that activates the carboxylic acid to form a highly reactive intermediate, facilitating efficient reaction with the amine nucleophile (benzylamine) under mild conditions with minimal side products. DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Step-by-Step Methodology:

- **Setup:** To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add **4-(hydroxymethyl)picolinic acid** (1.0 eq) and dissolve it in anhydrous DMF.
- **Reagent Addition:** Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 15 minutes at room temperature to pre-activate the acid.
- **Nucleophile Addition:** Add benzylamine (1.05 eq) dropwise.
- **Reaction:** Allow the reaction to stir at room temperature for 12-18 hours.
- **Monitoring (Self-Validation):** Monitor the reaction by LC-MS to confirm the consumption of the starting acid and the formation of the desired product mass.
- **Workup - Quench & Extract:** Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the organic phase under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.
- **Validation:** Confirm the structure and purity of the isolated amide product by NMR and high-resolution mass spectrometry (HRMS).

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